1-Methoxy-2,3-dinitrobenzene

CAS No.: 16315-07-4

Cat. No.: VC1972446

Molecular Formula: C7H6N2O5

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16315-07-4 |

|---|---|

| Molecular Formula | C7H6N2O5 |

| Molecular Weight | 198.13 g/mol |

| IUPAC Name | 1-methoxy-2,3-dinitrobenzene |

| Standard InChI | InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 |

| Standard InChI Key | OIGDISKECPMPBN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

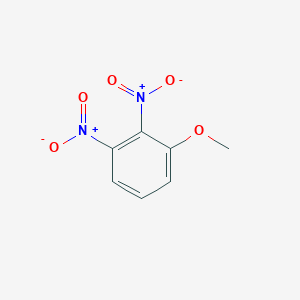

1-Methoxy-2,3-dinitrobenzene belongs to the class of nitroaromatic compounds, specifically the dinitroanisole family. Its molecular structure consists of a benzene ring as the core, with a methoxy group (-OCH₃) at position 1 and two nitro groups (-NO₂) at positions 2 and 3 . This particular arrangement of functional groups distinguishes it from other dinitroanisole isomers, such as 1-methoxy-2,4-dinitrobenzene and 1-methoxy-3,4-dinitrobenzene, which have different positioning of their nitro groups.

Structural Identifiers and Properties

The compound is characterized by the following identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 16315-07-4 |

| Molecular Formula | C₇H₆N₂O₅ |

| Molecular Weight | 198.13 g/mol |

| IUPAC Name | 1-methoxy-2,3-dinitrobenzene |

| Synonyms | Benzene, 1-methoxy-2,3-dinitro-; Dinitroanisol; 2,3-dinitroanisole |

| InChI | InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 |

| InChIKey | OIGDISKECPMPBN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1N+[O-])N+[O-] |

Table 1: Key identifiers and molecular properties of 1-Methoxy-2,3-dinitrobenzene

Physical and Chemical Properties

The physical and chemical properties of 1-Methoxy-2,3-dinitrobenzene are influenced by the electronic effects of its functional groups. The nitro groups (-NO₂) are strongly electron-withdrawing, while the methoxy group (-OCH₃) is electron-donating, creating an interesting electronic distribution across the molecule.

Crystal Structure

The compound has been studied crystallographically, with data available in the Cambridge Crystallographic Data Centre (CCDC Number: 225849) . The crystal structure provides insights into the three-dimensional arrangement of the molecule and intermolecular interactions in the solid state.

Electronic Properties

The presence of two nitro groups adjacent to each other (at positions 2 and 3) creates a region of significant electron deficiency in the benzene ring. The methoxy group at position 1 partially counters this effect through its electron-donating properties, resulting in a molecule with an asymmetric electronic distribution.

Synthesis and Production

The synthesis of 1-methoxy-2,3-dinitrobenzene typically involves the nitration of anisole (methoxybenzene) under controlled conditions. This process requires careful regulation of reaction parameters to ensure the nitro groups are positioned specifically at the 2 and 3 positions of the benzene ring.

Related Compounds and Comparative Analysis

1-Methoxy-2,3-dinitrobenzene is part of a family of structurally related compounds, including other dinitroanisoles with varying positions of the nitro groups. Understanding the similarities and differences between these compounds provides valuable context for appreciating the unique properties of 1-Methoxy-2,3-dinitrobenzene.

Comparison with Isomers

| Compound | CAS Number | Structural Characteristics | Notable Properties |

|---|---|---|---|

| 1-Methoxy-2,3-dinitrobenzene | 16315-07-4 | Nitro groups at positions 2 and 3 | Adjacent nitro groups create unique electronic effects |

| 1-Methoxy-2,4-dinitrobenzene | 119-27-7 | Nitro groups at positions 2 and 4 | Melting point: 94-96°C; Boiling point: 207°C/12mm; Density: 1.34 g/mL at 25°C; Used in dyes and as a potential replacement for TNT in munitions |

| 1-Methoxy-3,4-dinitrobenzene | 12860504 (PubChem CID) | Nitro groups at positions 3 and 4 | Also known as 3,4-dinitroanisole or 3,4-dinitrophenol-methylether |

Table 2: Comparison of 1-Methoxy-2,3-dinitrobenzene with structurally related compounds

The positioning of the nitro groups significantly affects the physical properties, reactivity patterns, and potential applications of these compounds. For instance, 1-Methoxy-2,4-dinitrobenzene (2,4-Dinitroanisole or DNAN) has been studied as a potential replacement for 2,4,6-trinitrotoluene (TNT) in certain applications due to its lower sensitivity while maintaining useful energetic properties .

Applications and Uses

1-Methoxy-2,3-dinitrobenzene can serve as a valuable precursor in organic synthesis, particularly in the production of other nitroaromatic compounds. Its functional group pattern makes it a potential building block for more complex molecular structures.

Research Gaps and Future Directions

Despite the basic structural and chemical information available for 1-Methoxy-2,3-dinitrobenzene, several knowledge gaps remain that present opportunities for future research:

-

Detailed Physical Properties: Comprehensive data on melting point, boiling point, solubility parameters, and spectroscopic characteristics would enhance understanding of this compound

-

Reaction Mechanisms: Elucidation of specific reaction pathways and mechanisms involving 1-Methoxy-2,3-dinitrobenzene in various chemical transformations

-

Toxicological Profile: Systematic studies of acute and chronic toxicity, environmental fate, and ecotoxicological impacts

-

Structure-Property Relationships: Comparative studies with its isomers to establish clear structure-property relationships within the dinitroanisole family

-

Novel Applications: Exploration of potential new applications in emerging fields such as materials science, sensor technology, or specialized catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume